P4Q-391

Description

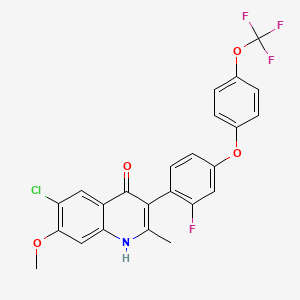

Structure

3D Structure

Properties

Molecular Formula |

C24H16ClF4NO4 |

|---|---|

Molecular Weight |

493.8 g/mol |

IUPAC Name |

6-chloro-3-[2-fluoro-4-[4-(trifluoromethoxy)phenoxy]phenyl]-7-methoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C24H16ClF4NO4/c1-12-22(23(31)17-10-18(25)21(32-2)11-20(17)30-12)16-8-7-15(9-19(16)26)33-13-3-5-14(6-4-13)34-24(27,28)29/h3-11H,1-2H3,(H,30,31) |

InChI Key |

NNNAUTBFAMPSKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=C(C=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Informatic Approaches for P4q 391

Advanced Synthetic Strategies for the 4(1H)-Quinolone Core of P4Q-391

The 4(1H)-quinolone core is a privileged scaffold in medicinal chemistry, and its synthesis can be achieved through various cyclization reactions, including Conrad-Limpach, Niementowski, Gould-Jacobs, and Camps cyclizations. nih.gov However, these traditional methods often require high temperatures and can suffer from low reproducibility and variable yields. nih.gov More advanced strategies, frequently involving transition metal catalysis, have been developed to improve yields and regioselectivity. nih.govorganic-chemistry.org

Gram-Scale Synthetic Protocols for this compound Analogues

The development of gram-scale synthetic protocols is crucial for providing sufficient material for extensive biological evaluation and further development. nih.govnih.gov For quinolone analogues, including the desfluoro analogue of this compound (ELQ-300), gram-scale syntheses have been reported. thieme-connect.comnih.gov These protocols often involve optimized reaction conditions and work-up procedures to ensure efficiency and purity on a larger scale. For instance, a gram-scale synthesis of a quinolone antibacterial agent utilized Buchwald-Hartwig amination as a key step, achieving a 64% yield for the coupling product and a 96% yield after deprotection. nih.gov Another approach for related antimalarial quinolones involved a late-stage cyclization route to bypass less efficient steps like palladium-catalyzed Suzuki-Miyaura couplings for initial scaffold construction. nih.gov Electrochemical methods for C3-H halogenation of quinolin-4(1H)-ones have also been shown to be amenable to gram-scale synthesis. organic-chemistry.orgresearchgate.net

Metal-Catalyzed and Metal-Free Arylation Techniques for β-Keto Carbonyl Compounds

Arylation of β-keto carbonyl compounds is a significant transformation in organic synthesis, providing access to a variety of substituted carbonyl derivatives. mdpi.com Both metal-catalyzed and metal-free approaches have been developed for this purpose. acs.orgrsc.orgd-nb.info

Metal-catalyzed methods, particularly those involving palladium, nickel, and copper, are widely used for the α-arylation of carbonyl compounds via enolate chemistry or C-H activation. mdpi.comresearchgate.netsioc-journal.cnnih.gov These reactions often utilize various ligands and bases to control regioselectivity and improve yields. mdpi.comresearchgate.net

Metal-free arylation techniques offer alternative routes, often employing electrophilic aryl sources like hypervalent iodine salts or proceeding via mechanisms involving reactive intermediates such as arynes or vinyl triflates. acs.orgd-nb.infonih.govnih.govbeilstein-journals.org For example, diaryliodonium salts have been shown to be effective in metal-free α-arylation of β-keto esters and similar compounds. nih.govnih.gov Another metal-free approach involves the reaction of β-keto amides with arynes via an interrupted insertion reaction. acs.org

Regioselective Functionalization and Late-Stage Diversification

Regioselective functionalization of the quinolone core is essential to precisely place substituents at desired positions, as the biological activity of quinoline (B57606) derivatives is highly dependent on the substitution pattern. nih.govmdpi.comnih.gov C-H activation strategies, often mediated by transition metals, have emerged as powerful tools for achieving site-selective functionalization of quinolines and quinolin-4(1H)-ones at various positions, including C2, C3, C4, C5, C6, C7, and C8. researchgate.netmdpi.comnih.gov

Late-stage diversification allows for the introduction of structural variations late in the synthetic route, facilitating the rapid generation of compound libraries for structure-activity relationship studies. nih.govnih.govresearchgate.net For quinolone derivatives, late-stage functionalization has been applied to introduce diverse groups at different positions of the core structure. nih.govnih.govchemrxiv.org This can involve functionalization of pre-installed handles (e.g., halogens) or direct C-H functionalization. researchgate.netchemrxiv.org

Mechanistic Organic Chemistry in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The synthesis of moieties present in this compound, such as diarylethers, involves specific mechanistic pathways.

O-Arylation with Hypervalent Diaryl Iodonium (B1229267) Salts

O-arylation, the formation of a carbon-oxygen bond between an aryl group and an oxygen nucleophile (like a phenol (B47542) or alcohol), can be achieved using hypervalent diaryl iodonium salts. researchgate.netdiva-portal.org These salts act as electrophilic arylating agents. beilstein-journals.orgdiva-portal.org The mechanism often involves the transfer of an aryl group from the iodonium salt to the oxygen nucleophile, potentially through a ligand coupling pathway in metal-free reactions or via oxidative addition/reductive elimination in metal-catalyzed processes. beilstein-journals.orgdiva-portal.org In the context of diarylether synthesis relevant to this compound, O-arylation of a phenol with a diaryl iodonium salt has been identified as a key step. thieme-connect.com

Suzuki-Miyaura Coupling in Diarylether Moiety Construction

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide (or pseudohalide). rsc.org While primarily known for C-C bond formation, variations and related strategies can be employed in the synthesis of compounds containing diarylether linkages. In the synthesis of 4(1H)-quinolone-3-diarylethers, a Suzuki-Miyaura reaction has been utilized to couple an iodo-substituted quinolone intermediate with a phenoxyphenylboronic acid, thereby constructing the diarylether moiety attached to the quinolone core. thieme-connect.comnih.govacs.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. rsc.org In the specific case of diarylether construction via Suzuki, it implies a C-C coupling adjacent to an ether linkage, or a strategy where one of the coupling partners already contains the ether bond. For this compound synthesis as described, the Suzuki coupling appears to connect the quinolone core to a pre-formed diarylether-containing boronic acid or equivalent. thieme-connect.comnih.govacs.org

Conrad-Limpach Cyclization for Quinolone Ring Formation

The construction of the 4(1H)-quinolone core, a central structural feature of this compound, is accomplished through a Conrad-Limpach cyclization reaction. This classical method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4(1H)-quinolones) involves the reaction of an aniline (B41778) with a β-keto ester or a malic ester derivative, followed by thermal cyclization.

In the context of this compound synthesis, the Conrad-Limpach cyclization is typically employed as the final step to forge the quinolone ring system. The reaction involves the intramolecular cyclization of an enamine intermediate, formed from the reaction of an aniline precursor with a suitable carbonyl compound, under thermal conditions. While traditional Conrad-Limpach cyclizations often require high temperatures, modified conditions, including microwave assistance, have been explored for related 3-aryl-4(1H)-quinolones. The specific conditions reported for the Conrad-Limpach cyclization in a scalable synthesis of this compound involved heating a precursor in xylene at 120 °C for 5 hours, achieving a yield of 90% on a 15 mmol scale.

Optimization of Reaction Conditions and Process Scalability for this compound Production

Optimization efforts for this compound synthesis have focused on improving efficiency, yield, and scalability to facilitate the production of multigram quantities necessary for further evaluation uni-goettingen.denih.gov. The initial synthetic routes presented several drawbacks, including the use of harsh conditions and low-yielding steps, which hindered their applicability for large-scale production uni-goettingen.denih.gov.

The development of alternative, scalable syntheses aimed to overcome these limitations by providing reliable and high-yielding routes suitable for a process scale uni-goettingen.denih.gov. A reported optimized approach significantly reduced the number of steps and eliminated the need for techniques like palladium catalysis and chromatographic purification, which are often bottlenecks in scaling up chemical processes uni-goettingen.de.

One notable optimization focused on the synthesis of a key diaryl ether intermediate. An efficient method was developed that avoided high vacuum distillation, a technique that can be challenging to implement on a large scale, and resulted in improved yields. The yields obtained for this diaryl ether intermediate at different scales were reported as follows:

| Scale (mmol) | Yield (%) |

| 0.5 | 54 |

| 3.6 | 43 |

| 10 | 48-60 |

The amenability of the Conrad-Limpach cyclization to flow reactor conditions has also been noted, suggesting potential for further optimization and scalability on an industrial level. The successful scalable multigram syntheses of this compound demonstrate the progress made in developing practical and efficient routes for the production of this compound uni-goettingen.de.

Molecular Mechanisms of P4q 391 Antimalarial Action

Inhibitory Activity Against Plasmodium Mitochondrial Cytochrome bc1 Complex

P4Q-391 is a potent inhibitor of the Plasmodium falciparum mitochondrial cytochrome bc1 complex. nih.govresearchgate.netresearchgate.net This complex is a crucial component of the parasite's electron transport chain. biorxiv.org Studies have shown that this compound inhibits the P. falciparum cytochrome bc1 with an IC50 value of 1.06 nM. nih.govresearchgate.netresearchgate.net This indicates a high level of potency against the parasite's enzyme.

| Compound | P. falciparum Cytochrome bc1 IC50 (nM) | Human Cytochrome bc1 IC50 (nM) | Selectivity Index (Human/P. falciparum) |

|---|---|---|---|

| This compound | 1.06 nih.govresearchgate.netresearchgate.net | >10,000 nih.govresearchgate.netresearchgate.net | >10,000 nih.govresearchgate.netresearchgate.net |

| ELQ-300 | 0.58 nih.govresearchgate.netresearchgate.net | >10,000 nih.govresearchgate.netresearchgate.net | >18,000 nih.govresearchgate.netresearchgate.net |

| Atovaquone (B601224) | 2.0 nih.govresearchgate.netresearchgate.net | Not specified in source | Not specified in source |

Electron Transport Chain Disruption in Malaria Parasites

The inhibition of the cytochrome bc1 complex by this compound leads to a disruption of the electron transport chain in malaria parasites. researchgate.netlstmed.ac.uk This disruption has significant consequences for the parasite's survival, including the collapse of the mitochondrial membrane potential and the inhibition of de novo pyrimidine (B1678525) biosynthesis. lstmed.ac.uk These effects ultimately result in parasite death. lstmed.ac.uk Studies using transgenic P. falciparum clones, such as D10yDHOD, which are insensitive to electron transport inhibitors due to an uncoupling of pyrimidine biosynthesis from electron transport, have provided evidence that the respiratory chain is the primary site of action for compounds like this compound. researchgate.net

Comparative Molecular Inhibition Profiles with Atovaquone and Other Antimalarials

This compound targets the same parasite enzyme complex as atovaquone, the cytochrome bc1 complex. nih.gov While both compounds are potent inhibitors of P. falciparum cytochrome bc1, with IC50 values in the low nanomolar range, their activity profiles can differ, particularly against atovaquone-resistant strains. nih.govresearchgate.netresearchgate.net For instance, this compound has shown significant potency against an atovaquone-resistant clinical isolate harboring a mutation in the Qo region of cytochrome b (specifically, a mutation altering tyrosine 268 to serine). nih.govresearchgate.net Cross-resistance with atovaquone in this resistant strain (TM90-C2B) was notably reduced for this compound (3.2-fold) compared to other compounds. researchgate.net Ex vivo susceptibility studies against clinical field isolates of P. falciparum and P. vivax have shown that this compound is active against both species, although median EC50 values for this compound were slightly higher than for ELQ-300 in these studies. nih.govresearchgate.net

| Compound | P. falciparum (D6) EC50 (nM) | P. falciparum (Dd2) EC50 (nM) | P. falciparum (W2) EC50 (nM) | P. falciparum (TM90-C2B) EC50 (nM) | P. vivax EC50 (nM) |

|---|---|---|---|---|---|

| This compound | Potent (low nanomolar) nih.gov | Potent (low nanomolar) nih.gov | Potent (low nanomolar) nih.gov | Potent (low nanomolar) nih.gov | 54.5 (median) nih.govresearchgate.net |

| Atovaquone | Not specified in source | Not specified in source | Not specified in source | Resistant (mutation at Tyr268) nih.govresearchgate.net | Not specified in source |

| ELQ-300 | Potent (low nanomolar) nih.gov | Potent (low nanomolar) nih.gov | Potent (low nanomolar) nih.gov | Potent (low nanomolar) nih.gov | 17.9 (median) nih.govresearchgate.net |

Note: Specific EC50 values for this compound against sensitive and resistant P. falciparum strains were described as "low nanomolar" in the source, with a range of 3.18 to 32.3 nM for recent isolates. nih.govresearchgate.net

Structural Basis of Selective Parasite Target Engagement

This compound, as a 4(1H)-quinolone-3-diarylether, is designed to selectively inhibit the Plasmodium cytochrome bc1 complex. researchgate.netresearchgate.net The high selectivity of this compound for the parasite enzyme over the human cytochrome bc1 complex (selectivity index ≥ 10,000) suggests a low potential for off-target effects in humans. nih.govresearchgate.netresearchgate.net This selectivity is influenced by the structural features of the quinolone core and the substitution pattern on the diarylether side chain. researchgate.net While specific crystallographic studies of this compound bound to Plasmodium cytochrome bc1 were not found in the provided context, research on related quinolone inhibitors targeting the cytochrome bc1 complex, particularly at the Qi site, suggests that differences in the primary structure of the Qi site between the parasite and human enzymes contribute to selective potency. nih.govliverpool.ac.uk In silico docking studies with parasite homology models can provide insights into the potential binding poses of these compounds. liverpool.ac.uk

Preclinical Pharmacological Evaluation of P4q 391 Efficacy

In Vitro Antiplasmodial Activity Across Diverse Plasmodium Species and Strains

P4Q-391 has demonstrated potent in vitro antiplasmodial activity against a range of Plasmodium species and strains, including those resistant to existing antimalarial drugs. nih.govresearchgate.netscispace.comacs.org

Activity against Drug-Sensitive and Drug-Resistant P. falciparum Strains (e.g., W2, TM90-C2B)

This compound exhibits potent activity against both chloroquine-sensitive (e.g., D6, 3D7) and multidrug-resistant Plasmodium falciparum strains, including W2 and the atovaquone-resistant clinical isolate TM90-C2B. nih.govresearchgate.netacs.orgnih.govresearchgate.netpaho.org Studies have shown low nanomolar 72-hour EC50 values for this compound against these strains, with a range typically between 3.18 and 32.3 nM. nih.govresearchgate.net Notably, cross-resistance with atovaquone (B601224) in the TM90-C2B strain was significantly reduced for this compound (3.2-fold) compared to other related compounds. nih.govresearchgate.net The activity against strains like TM90-C2B, which carries a mutation in the cytochrome b gene associated with atovaquone resistance, indicates that this compound retains efficacy against parasites with this resistance mechanism. nih.govresearchgate.net

| P. falciparum Strain | EC50 (nM) Range |

| Drug-Sensitive (e.g., D6, 3D7) | Low nanomolar |

| Multidrug-Resistant (e.g., Dd2, W2) | Low nanomolar |

| Atovaquone-Resistant (TM90-C2B) | 3.18 - 32.3 |

Efficacy against P. vivax Clinical Isolates

This compound has also shown activity against Plasmodium vivax clinical isolates. Ex vivo susceptibility studies with isolates from regions where multidrug-resistant strains are endemic have reported median EC50 values for this compound against P. vivax. nih.govnih.govpaho.org One study reported a median EC50 of 54.5 nM for this compound against P. vivax isolates. nih.govresearchgate.net While the median EC50 for this compound against P. vivax was somewhat higher than against P. falciparum isolates (median EC50 of 30.6 nM), the compound still demonstrated efficacy against this species. nih.govresearchgate.net

| Plasmodium Species | Median EC50 (nM) |

| P. falciparum clinical isolates | 30.6 |

| P. vivax clinical isolates | 54.5 |

Potency against Multiple Life Cycle Stages: Erythrocytic, Exoerythrocytic, and Transmission-Blocking Forms

A key attribute of this compound is its potency against multiple life cycle stages of the malaria parasite, which is crucial for developing drugs capable of impacting prevention, treatment, and transmission. nih.govresearchgate.netresearchgate.netscispace.comacs.orgnih.govnih.gov

Erythrocytic Stages: this compound is highly potent against the asexual blood stages of Plasmodium, which are responsible for the clinical manifestations of malaria. nih.govscispace.comacs.orgnih.gov Its low nanomolar EC50 values against various P. falciparum strains highlight its effectiveness against this stage. nih.govresearchgate.net

Exoerythrocytic Stages: this compound has demonstrated activity against the liver stages (exoerythrocytic forms) of the parasite. nih.govscispace.comacs.orgnih.gov In vitro studies using luciferase-expressing Plasmodium berghei sporozoites infecting hepatoma cells showed this compound to be highly efficacious against this stage, with an EC50 of 5.11 nM. nih.gov

Transmission-Blocking Forms: this compound is also active against the forms of the parasite critical for transmission to mosquitoes, such as gametocytes. nih.govscispace.comacs.orgnih.govnih.gov Studies have shown that this compound can prevent the development of early-stage gametocytes and block parasite transmission to the mosquito vector. nih.govnih.govresearchgate.net Doses as low as 0.1 mg/kg of this compound completely prevented transmission in a P. berghei mouse model. nih.gov

In Vivo Antimalarial Efficacy Studies in Rodent Models

In vivo studies using rodent malaria models have further evaluated the efficacy of this compound. researchgate.netscispace.comacs.orgnih.govscribd.com

Characterization of Efficacy in Murine Plasmodium berghei and P. yoelii Models

This compound has been tested in standard rodent malaria models, including infections with Plasmodium berghei and Plasmodium yoelii. nih.govscribd.comfrontiersin.orgelifesciences.org In the Thompson test model using P. berghei-infected mice, this compound was highly potent against erythrocytic stages, with a fifty percent effective dose (ED50) of 0.27 mg/kg/day. nih.gov Doses as low as 1.0 mg/kg/day resulted in no recrudescence within 30 days, indicating curative potential. nih.gov

Efficacy against liver stages has also been assessed in vivo using P. berghei sporozoite infections in mice. nih.gov Bioluminescence imaging studies showed that single oral doses of this compound at ≥ 0.1 mg/kg completely blocked liver stage infections. nih.gov

While the search results primarily detail the efficacy of the related compound ELQ-300 against P. yoelii, they collectively indicate that both ELQ-300 and this compound are highly active against two different species of murine malaria. nih.gov

| Rodent Model | Plasmodium Species | Stage | ED50 (mg/kg/day) | Curative Dose (mg/kg/day) |

| Mouse (Thompson test) | P. berghei | Erythrocytic | 0.27 | 1.0 (no recrudescence) |

| Mouse | P. berghei | Liver | ≥ 0.1 (single dose, complete block) | Not specified |

Impact of Formulation and Prodrug Strategies on In Vivo Performance

The in vivo performance of antimalarial compounds can be influenced by their formulation and the use of prodrug strategies, particularly concerning solubility and bioavailability. researchgate.netnih.govmdpi.comrsc.orgacs.org While specific detailed data on the impact of formulation and prodrug strategies solely for this compound's in vivo performance is less prominent in the provided snippets compared to a related compound (ELQ-300 or a prodrug of this compound), one source indicates that the delivery of this compound from its prodrug was enhanced, leading to improved in vivo efficacy in P. berghei-infected mice. nih.gov The prodrug of this compound was reported to cure P. berghei-infected mice in a single oral dose of 3 mg/kg without requiring an advanced formulation. nih.gov This suggests that prodrug approaches can significantly improve the in vivo performance of this compound.

Pharmacokinetic Characterization in Preclinical Models

Pharmacokinetic studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), describe the journey of a drug through the body wikipedia.orgwikipedia.orguni.luuni.lu. These studies are essential for determining appropriate dosing strategies and understanding drug exposure levels in target tissues mims.com. Preclinical pharmacokinetic characterization of this compound and its prodrugs has provided insights into their behavior within biological systems.

Absorption and Distribution Profiles of this compound and its Prodrugs

Absorption is the process by which a drug moves from its administration site into the bloodstream, while distribution describes its subsequent movement throughout the body to various tissues and organs wikipedia.orgwikipedia.orguni.luuni.lu. Bioavailability, the fraction of the active drug that reaches systemic circulation, is significantly influenced by absorption wikipedia.orgwikipedia.org.

Studies involving a prodrug of this compound (referred to as compound 2 in one source, related to 4(1H)-quinolones) have demonstrated enhanced delivery compared to the parent compound aacrjournals.org. Following oral administration of this prodrug at a single dose of 10 mg/kg, the delivery of this compound was reportedly enhanced 18-fold relative to administering the parent 4(1H)-quinolone aacrjournals.org. This resulted in a maximum plasma concentration (Cmax) of 9.1 µM, reached approximately 4 hours post-administration aacrjournals.org. In contrast, the parent 4(1H)-quinolone (compound 4), administered orally at a higher dose of 50 mg/kg, was slowly absorbed, achieving a maximum plasma concentration of 365 nM after 2 hours aacrjournals.org. This suggests that the prodrug approach can significantly improve the oral absorption and subsequent systemic exposure of this compound aacrjournals.org.

The distribution of this compound and its prodrugs throughout the body is influenced by factors such as blood flow, tissue binding, and the chemical characteristics of the compounds wikipedia.orguni.lu. While specific detailed distribution profiles for this compound in various tissues were not extensively detailed in the consulted sources, the improved systemic exposure observed with the prodrug suggests a more favorable distribution to target sites compared to the parent compound aacrjournals.org.

Metabolic Stability and Excretion Pathways

Metabolic stability refers to how resistant a compound is to breakdown by enzymes, primarily in the liver mims.com. This is a key determinant of a drug's half-life and bioavailability mims.com. This compound has been noted to possess excellent metabolic stability in preclinical species, including mouse, rat, and dog nih.gov. Assessing metabolic stability is crucial early in drug discovery, as poor stability can lead to low drug exposure and potential failure in in vivo studies mims.com. In vitro methods, such as incubation with liver microsomes or hepatocytes, are commonly used to evaluate metabolic stability by measuring the disappearance of the parent compound over time mims.com.

The metabolism of prodrugs is designed to release the active parent drug within the body wikipedia.orgprobes-drugs.org. For orally administered prodrugs, metabolism can occur in the gastrointestinal tract, liver, and systemic circulation wikimedia.org. The timing and location of prodrug activation are critical for effective drug delivery wikimedia.org.

Excretion is the process by which drugs and their metabolites are eliminated from the body, primarily through the kidneys (in urine) or the liver (in bile, eliminated in feces) wikipedia.orguni.luuni.lu. While general mechanisms of drug excretion are well-understood wikipedia.orguni.luuni.lu, specific detailed excretion pathways and the proportion of this compound or its metabolites excreted via different routes were not explicitly provided in the available search results.

Synergistic Interactions of this compound with Complementary Antimalarial Agents

Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. This is a desirable outcome in antimalarial therapy to enhance efficacy, reduce the risk of resistance development, and potentially lower the required doses of individual agents.

Advanced Analytical and Biophysical Characterization of P4q 391

Spectroscopic and Diffraction Techniques for Conformational and Solid-State Analysis

Spectroscopic and diffraction methods are crucial for elucidating the molecular structure, conformation, and solid-state properties of chemical compounds. These techniques provide detailed insights into atomic arrangements and molecular behavior.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline substance. wikipedia.orgcrelux.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, crystallographers can map the electron density and thus determine the positions of atoms, bond lengths, and angles. wikipedia.org This technique is fundamental in characterizing the atomic structure of materials and has been applied to various molecules, including drugs and proteins. wikipedia.orgcrelux.comnih.gov X-ray studies have been conducted on P4Q-391. usf.edu The objective of utilizing X-ray studies for this compound was to determine possible effects that could improve key physicochemical properties, such as solubility and stability. usf.edu

13C T1 Spin-Lattice Relaxation Experiments for Molecular Dynamics

13C T1 spin-lattice relaxation experiments, a technique within Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the dynamics and molecular motion of carbon atoms within a molecule. utoronto.cad-nb.infonih.govox.ac.uk The T1 relaxation time reflects how quickly the magnetization of a 13C nucleus returns to its equilibrium state after being perturbed by an RF pulse. ox.ac.uk This relaxation rate is influenced by the local environment and the mobility of the carbon atom. For 13C NMR, the primary relaxation mechanism, especially for carbons with directly attached protons, is typically dipole-dipole interaction, which is dependent on molecular motion. nih.govorganicchemistrydata.org 13C T1 spin-lattice relaxation experiments have been conducted on this compound. usf.edu These experiments were performed with the objective of determining possible effects that could improve key physicochemical properties, such as solubility and stability. usf.edu

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques play a significant role in complementing experimental studies by providing theoretical insights into molecular behavior, energy landscapes, and interactions.

Quantum Mechanics Torsion Profile Calculations for Conformational Energy Landscapes

Quantum mechanics (QM) calculations are theoretical methods used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. unam.mxwikipedia.orgoberlin.eduunam.mx Torsion profile calculations, specifically, involve calculating the energy of a molecule as a function of rotation around a particular bond. This generates a conformational energy landscape, revealing stable conformers and the energy barriers between them. Understanding the conformational preferences and flexibility of a molecule is essential for predicting its behavior and interactions. Quantum mechanics torsion profile calculations have been conducted for this compound. usf.edu These calculations were performed with the objective of determining possible effects that could improve key physicochemical properties, such as solubility and stability. usf.edu

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics simulations are computational techniques used to study the interactions between a molecule (such as a drug candidate like this compound) and its biological target (such as a protein). Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor site. mdpi.commdpi.com Molecular dynamics simulations, on the other hand, simulate the time-dependent behavior of a molecular system, providing insights into the flexibility of the molecule and its target, the stability of the complex, and the nature of the interactions over time. nih.govplos.orgox.ac.ukembopress.orgresearchgate.net These techniques are widely used in structure-based drug discovery to understand the mechanism of action and guide the design of more effective compounds. While these techniques are commonly applied in the study of compounds and their biological targets, specific detailed findings from molecular docking and dynamics simulations focusing solely on this compound and its target interactions were not available in the consulted sources.

Q & A

Q. What structural features differentiate P4Q-391 from related 4(1H)-quinolone antimalarials?

- Methodological Answer : Conduct a comparative structure-activity relationship (SAR) analysis using crystallographic data or molecular modeling. This compound features a chlorine (R6), methoxy (R7), and fluorine (R10) substituent pattern, distinguishing it from analogs like ELQ-300 (R10 = H) and ELQ-271 (variable R groups). These substitutions influence electron distribution and parasite target binding .

Q. How does this compound's EC50 value against Plasmodium parasites compare to structural analogs?

- Methodological Answer : Use standardized in vitro assays (e.g., SYBR Green I-based growth inhibition) to compare EC50 values. This compound exhibits an EC50 of 3.7 nM against erythrocytic stages, slightly higher than ELQ-300 (1.8 nM) but with superior resistance index (RI = 4.07 vs. 0.94 for ELQ-300), suggesting reduced cross-resistance potential .

Q. What key pharmacological parameters characterize this compound's antimalarial activity?

- Methodological Answer : Evaluate parameters including:

- EC50 : 3.7 nM (blood-stage efficacy)

- RI (Resistance Index) : 4.07 (indicating lower resistance propensity)

- logD7.4 : 3.4 (moderate lipophilicity)

- t1/2 (mice) : 32 hours (prolonged half-life)

These metrics are derived from standardized in vitro and murine models .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy metrics?

- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies. While this compound has a higher EC50 than ELQ-300 (3.7 nM vs. 1.8 nM), its superior in vivo ED50 (0.27 mg/kg/day vs. ELQ-300’s 0.016 mg/kg/day) may stem from enhanced bioavailability or tissue distribution. Use compartmental modeling to assess drug partitioning in target organs .

Q. What methodological considerations are essential when designing multi-stage antimalarial efficacy studies for this compound?

- Methodological Answer : Employ a tiered testing framework:

Erythrocytic Stage : Use in vitro growth inhibition assays.

Exoerythrocytic Stage : Leverage hepatocyte infection models (e.g., P. berghei-infected HepG2 cells).

Transmission-Blocking : Assess gametocytocidal activity via membrane feeding assays.

this compound shows >99% suppression in Thompson tests at 1 mg/kg, validating multi-stage efficacy .

Q. How do logD7.4 values impact the optimization of this compound's pharmacokinetic profile?

- Methodological Answer : Balance lipophilicity (logD7.4 = 3.4) and aqueous solubility (8 µM) through prodrug strategies or formulation optimization. Higher logD7.4 correlates with tissue penetration but may reduce solubility; use salt forms or nanocarriers to improve bioavailability .

Q. What experimental approaches validate this compound's transmission-blocking activity in malaria research?

- Methodological Answer : Implement ex vivo gametocyte viability assays and mosquito feeding studies. This compound achieves >99% inhibition in Thompson tests at 1 mg/kg, confirming transmission-blocking potential. Pair with oocyst quantification in midgut dissections for validation .

Q. What strategies address solubility challenges in this compound formulation studies?

- Methodological Answer : Explore co-solvent systems (e.g., PEG-based vehicles) or amorphous solid dispersions. Despite moderate solubility (8 µM), this compound’s in vivo efficacy suggests sufficient dissolution; use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions during preformulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.